3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
“3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one” is a product of a human-derived Enterocloster strain . It was found to inhibit nitric oxide production, demonstrating a 50% inhibitory activity (IC 50) of 34 µm for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .
Synthesis Analysis
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis
The planar structure of “this compound” was determined using nuclear magnetic resonance and mass spectroscopy . The chirality of the compound was implied as S by comparing the optical rotation value of the compound with literature reports of the synthesized compounds .Chemical Reactions Analysis
The compound was isolated from Enterocloster sp. RD014215 cultured under anaerobic conditions . Its structure is similar to that of convolutamydine A, a metabolite isolated from a marine bryozoan .Physical and Chemical Properties Analysis
The compound has a molecular formula of C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 450.2±45.0 °C at 760 mmHg, and a flash point of 226.1±28.7 °C .Scientific Research Applications
Synthesis Techniques
- A study by Adib et al. (2010) describes an efficient three-component synthesis of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones using N-isocyaniminotriphenylphosphorane, an isatin, and a carboxylic acid under mild conditions (Adib et al., 2010).
Reactivity and Application in Synthesis
- England et al. (2007) explored the reactivity of the quasi-antiaromatic 2H-indol-2-one ring system, finding it can be generated by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid. This process allowed for the smooth addition of various pi-nucleophiles to create substituted oxindoles and spiro-substituted oxindoles (England et al., 2007).
Antimicrobial Activity
- El-Gendy and Ahmedy (2000) synthesized 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones and evaluated their antimicrobial activity, with some compounds showing significant growth inhibitory effects against various microorganisms (El-Gendy & Ahmedy, 2000).
Eco-Friendly Synthesis Approaches
- Chen et al. (2010) synthesized 3-Hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one using an eco-friendly method. The study provided insights into its crystal structure and intermolecular hydrogen bond formation (Chen et al., 2010).
Pharmaceutical Applications
- A study by Singh and Nagpal (2005) focused on synthesizing eco-friendly fungicides and bactericides from indole-2,3-dione derivatives. They explored diorganosilicon(IV) complexes of these derivatives for their antimicrobial activity and toxicity in male albino rats (Singh & Nagpal, 2005).
Antioxidant Activity
- Gupta, Kalpana, and Malik (2012) synthesized new 3-substituted-2-oxindole derivatives from isatins and evaluated their in vitro antioxidant activities. They found that some of these compounds exhibited significant antioxidant activity at low concentrations (Gupta et al., 2012).
Mechanism of Action
Target of Action
It’s known that this compound is a natural product of marsdenia, asclepiadaceae , and it has been used as a reference standard in research .
Mode of Action
It’s known to induce systemic acquired resistance (sar) in tobacco plants . It increases the expression level of pathogenesis-related gene 1 (PR-1), accumulation of salicylic acid (SA), and activity of phenylalanine ammonia-lyase .
Biochemical Pathways
3-Hydroxy-3-acetonyloxindole affects the biochemical pathways related to systemic acquired resistance (SAR) in plants . It induces resistance in tobacco plants against Tobacco Mosaic Virus (TMV) and fungal pathogens . The compound increases the expression of PR-1, a marker gene for SAR, and enhances the accumulation of SA, a signaling molecule in plant defense .
Pharmacokinetics
It’s known that the compound is a white to light yellow solid powder . It’s soluble in solvents but insoluble in water , which may impact its bioavailability.
Result of Action
The result of the action of 3-Hydroxy-3-acetonyloxindole is the induction of systemic acquired resistance (SAR) in plants . This leads to increased resistance against pathogens like the Tobacco Mosaic Virus (TMV) and fungal pathogens .
Properties
IUPAC Name |
3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTTXBZZZABGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036242 | |
Record name | 3-Hydroxy-3-acetonyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790070 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33417-17-3 | |
Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33417-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-3-acetonyl-2-oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33417-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-3-acetonyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction used to synthesize 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its analogs?
A1: The synthesis of this compound, also known as 3-hydroxy-3-acetonyloxindole, involves the condensation reaction of substituted isatins with ketones, primarily acetone. [] This reaction yields analogs of the compound, with potential variations depending on the specific isatin and ketone used. You can find more details about this synthesis in the research paper: [] Synthesis of potential anticonvulsants: condensation of isatins with acetone and related ketones.
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